Sulfociprofloxacin
CAS No.: 105093-21-8
Cat. No.: VC21339501
Molecular Formula: C17H18FN3O6S
Molecular Weight: 411.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105093-21-8 |
---|---|
Molecular Formula | C17H18FN3O6S |
Molecular Weight | 411.4 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) |
Standard InChI Key | SDLYZOYQWKDWJG-UHFFFAOYSA-N |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Appearance | Off-White to PaleYellow Solid |
Melting Point | >200°C (dec.) |
Introduction
Chemical Structure and Properties
Molecular Composition
Sulfociprofloxacin has the molecular formula C17H18FN3O6S, indicating a complex organic structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This composition reflects the addition of a sulfo group (SO3H) to the parent ciprofloxacin molecule. The molecular weight of sulfociprofloxacin is 411.4 g/mol, which is higher than that of ciprofloxacin due to the addition of the sulfo group .
Structural Features
The structural backbone of sulfociprofloxacin consists of the ciprofloxacin core, which includes:
-
A fluoroquinolone ring system
-
A cyclopropane group
-
A piperazine ring
-
A carboxylic acid group
The distinguishing feature of sulfociprofloxacin is the sulfo group (SO3H) attached at position 4 of the piperazine ring, which introduces additional polarity and acidity to the molecule .
Chemical Classification
Sulfociprofloxacin belongs to multiple chemical classes that reflect its complex structure:
Chemical Class | Relevance |
---|---|
N-arylpiperazine | Contains a piperazine ring with an aryl group |
Quinolinemonocarboxylic acid | Contains a quinoline ring with a carboxylic acid |
Quinolone | Part of the quinolone antibiotic structural class |
Organosulfonic acid | Contains a carbon-sulfur bond with a sulfonic acid group |
Cyclopropane derivatives | Contains a three-membered carbon ring |
Fluoroquinolone | Contains a fluorine atom on the quinolone structure |
These classifications highlight the multifaceted chemical nature of sulfociprofloxacin and its relationship to established pharmacological classes .
Biochemical Role and Metabolism
Metabolic Origin
Sulfociprofloxacin is formed as a metabolite during the biotransformation of ciprofloxacin in humans. The sulfonation process occurs primarily in the liver through phase II metabolism, where sulfotransferase enzymes catalyze the addition of a sulfo group to the piperazine nitrogen of ciprofloxacin. This metabolic transformation represents one of several pathways through which ciprofloxacin is processed in the body .
Biological Significance
As a human urinary metabolite, sulfociprofloxacin plays a role in the elimination pathway of ciprofloxacin from the body. The addition of the sulfo group generally increases the water solubility of compounds, potentially facilitating renal excretion. The presence of sulfociprofloxacin in urine samples can serve as a biomarker for ciprofloxacin consumption or exposure .
Metabolic Relationships
Mechanism of Action
Molecular Targets
Like its parent compound ciprofloxacin, sulfociprofloxacin is believed to interact with bacterial topoisomerase enzymes, specifically:
-
Topoisomerase II (DNA gyrase) - primarily targeted in gram-negative bacteria
-
Topoisomerase IV - more significant target in gram-positive bacteria
These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination processes.
Inhibitory Process
The mechanism involves binding to the enzyme-DNA complex, which prevents the resealing of DNA breaks created by topoisomerases during DNA replication and transcription. This interference creates:
-
Inhibition of DNA synthesis
-
Accumulation of double-stranded DNA breaks
-
Disruption of bacterial cellular processes
This mechanism ultimately leads to bacterial cell death through disruption of essential cellular functions.
Pharmacokinetics
Formation and Distribution
As a metabolite of ciprofloxacin, sulfociprofloxacin's pharmacokinetics must be understood in the context of ciprofloxacin administration. The parent compound ciprofloxacin demonstrates approximately 70% oral bioavailability, with peak serum concentrations of 1.5-2.9 μg/mL following a single 500 mg oral dose.
The formation of sulfociprofloxacin occurs as part of the metabolic processing of ciprofloxacin, primarily through hepatic metabolism. The rate and extent of sulfociprofloxacin formation depend on various factors, including:
-
Ciprofloxacin dosage
-
Individual metabolic capacity
-
Co-administered medications
-
Liver function
Elimination
As a more polar metabolite of ciprofloxacin, sulfociprofloxacin is likely eliminated primarily through renal excretion. The addition of the sulfo group typically enhances water solubility, facilitating urinary elimination. This property makes sulfociprofloxacin detectable in urine samples, where it can serve as a biomarker for ciprofloxacin exposure .
Research Findings and Applications
Analytical Detection
Sulfociprofloxacin serves as an important analyte in pharmacokinetic studies of ciprofloxacin. Detection and quantification of this metabolite in biological samples provide insights into:
-
Ciprofloxacin metabolism
-
Inter-individual variability in drug processing
-
Potential drug-drug interactions affecting ciprofloxacin metabolism
-
Compliance with ciprofloxacin therapy
The presence of sulfociprofloxacin in urine samples can be detected using various analytical techniques, including liquid chromatography coupled with mass spectrometry (LC-MS) .
Relevance to Antimicrobial Resistance
While the search results don't specifically address sulfociprofloxacin in relation to antimicrobial resistance, understanding ciprofloxacin metabolites is crucial in the context of rising fluoroquinolone resistance. Research on ciprofloxacin has identified several resistance mechanisms that may also affect sulfociprofloxacin activity:
-
Mutations in DNA gyrase (gyrA) and topoisomerase IV (parC) genes
-
Plasmid-mediated quinolone resistance
-
Efflux pump overexpression
-
Decreased membrane permeability
For instance, studies have documented specific mutations like Serine 83 to Leucine in DNA gyrase subunit A in ciprofloxacin-resistant isolates .
Comparison with Parent Compound
Structural Differences
The key structural difference between sulfociprofloxacin and ciprofloxacin is the addition of a sulfo group at position 4 of the piperazine ring. This modification introduces several changes to the molecule:
Property | Ciprofloxacin | Sulfociprofloxacin |
---|---|---|
Molecular Formula | C17H18FN3O3 | C17H18FN3O6S |
Molecular Weight | Lower | 411.4 g/mol (higher) |
Polarity | Less polar | More polar due to sulfo group |
Acidity | Less acidic | More acidic due to sulfonic acid |
Water Solubility | Moderate | Likely higher |
These differences affect the compound's pharmacokinetic properties and distribution within biological systems .
Functional Implications
While sulfociprofloxacin maintains the core fluoroquinolone structure responsible for antimicrobial activity, the addition of the sulfo group may influence:
-
Binding affinity to target enzymes
-
Cellular penetration capabilities
-
Protein binding characteristics
-
Elimination pathways
The sulfonation generally represents a detoxification pathway that facilitates elimination rather than enhancing antimicrobial activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume